2-(Hydroxymethyl)-4-methylmorpholin-3-one
Overview
Description
The compound “2-(Hydroxymethyl)-4-methylmorpholin-3-one” likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The hydroxymethyl group (-CH2OH) is an alcohol, which could potentially contribute to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions involving “2-(Hydroxymethyl)-4-methylmorpholin-3-one” would depend on its specific structure and the conditions under which it’s reacted. Hydroxymethyl groups can participate in a variety of reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .Scientific Research Applications
2-(Hydroxymethyl)butanoic Acid
- Application Summary : This compound has numerous applications in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings .
2-(Hydroxymethyl)pyridine-5-boronic acid
- Application Summary : This compound is widely employed as an intermediate in organic synthesis . It also acts as a laboratory reagent .
Furan Platform Chemicals
- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and can be used to synthesize a spectacular range of compounds economically . They are considered an alternative to traditional resources such as crude oil .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. For example, in the manufacture of biodegradable polymers, FPCs such as 2,5-Furandicarboxylic acid (FDCA) and related diols are used .
Tris (hydroxymethyl)aminomethane
- Application Summary : Tris, or tris (hydroxymethyl)aminomethane, is extensively used in biochemistry and molecular biology as a component of buffer solutions such as in TAE and TBE buffers, especially for solutions of nucleic acids .
2-Hydroxymethyl-benzoic Acid
- Application Summary : This compound, isolated from Talaromyces purpureogenus CFRM02, has shown antioxidant and antibacterial properties . It could have useful applications in food and nutraceuticals .
2,5-Bis(hydroxymethyl)furan
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-4-methylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZJWZGHMQUTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-methylmorpholin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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